Cas no 1860-44-2 (Undecanoic acid,11-chloro-)
Undecanoic acid,11-chloro- Chemical and Physical Properties
Names and Identifiers
-
- Undecanoic acid,11-chloro-
- 11-chloroundecanoic acid
- 11-CHLORO-UNDECANOIC ACID
- BRN 1767204
- Kyselina 11-chlorundekanova
- Kyselina 11-chlorundekanova [Czech]
- 11-Chlorundecansaeure
- NCGC00336828-01
- CS-0260254
- DTXSID80171828
- 4-02-00-01072 (Beilstein Handbook Reference)
- AKOS005669497
- AB01329697-02
- 1860-44-2
- EN300-7472972
- D86287
- SCHEMBL4242795
- BAA86044
- MFCD00550321
- Undecanoic acid, 11-chloro-
- AS-58555
- DTXCID5094319
- STK940311
-
- MDL: MFCD00550321
- Inchi: 1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
- InChI Key: GVZXFVFTBUYBJD-UHFFFAOYSA-N
- SMILES: ClCCCCCCCCCCC(=O)O
Computed Properties
- Exact Mass: 220.12313
- Monoisotopic Mass: 220.1230076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 10
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
Undecanoic acid,11-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D770772-100mg |
11-CHLORO-UNDECANOIC ACID |
1860-44-2 | 95% | 100mg |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | D770772-250mg |
11-CHLORO-UNDECANOIC ACID |
1860-44-2 | 95% | 250mg |
$390 | 2024-06-06 | |
| eNovation Chemicals LLC | D770772-1g |
11-CHLORO-UNDECANOIC ACID |
1860-44-2 | 95% | 1g |
$760 | 2024-06-06 | |
| eNovation Chemicals LLC | D770772-5g |
11-CHLORO-UNDECANOIC ACID |
1860-44-2 | 95% | 5g |
$2280 | 2024-06-06 | |
| Key Organics Ltd | AS-58555-100MG |
11-chloroundecanoic acid |
1860-44-2 | >95% | 100mg |
£190.19 | 2025-02-08 | |
| Key Organics Ltd | AS-58555-1G |
11-chloroundecanoic acid |
1860-44-2 | >95% | 1g |
£748.00 | 2025-02-08 | |
| Enamine | EN300-7472972-0.05g |
11-chloroundecanoic acid |
1860-44-2 | 95% | 0.05g |
$111.0 | 2024-05-23 | |
| Enamine | EN300-7472972-0.1g |
11-chloroundecanoic acid |
1860-44-2 | 95% | 0.1g |
$167.0 | 2024-05-23 | |
| Enamine | EN300-7472972-0.25g |
11-chloroundecanoic acid |
1860-44-2 | 95% | 0.25g |
$237.0 | 2024-05-23 | |
| Enamine | EN300-7472972-0.5g |
11-chloroundecanoic acid |
1860-44-2 | 95% | 0.5g |
$374.0 | 2024-05-23 |
Undecanoic acid,11-chloro- Suppliers
Undecanoic acid,11-chloro- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Undecanoic acid,11-chloro-
Undecanoic acid, 11-chloro- (CAS No. 1860-44-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Undecanoic acid, 11-chloro-, identified by the Chemical Abstracts Service Number (CAS No.) 1860-44-2, is a chlorinated derivative of undecanoic acid, a medium-chain fatty acid with significant applications in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive investigation in recent years.
The molecular structure of Undecanoic acid, 11-chloro- consists of a straight-chain saturated hydrocarbon backbone with a carboxylic acid group at one end and a chlorine atom substituent at the 11th carbon position. This specific arrangement imparts distinct chemical reactivity and interaction capabilities, which are exploited in various synthetic and analytical methodologies. The presence of the chloro group enhances the electrophilicity of the molecule, facilitating its use as an intermediate in organic synthesis and drug development.
In the realm of pharmaceutical research, Undecanoic acid, 11-chloro- has been explored for its potential role as a precursor in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents targeting metabolic disorders and inflammatory conditions. The compound’s ability to modulate enzymatic pathways and interact with biological targets has been a focal point for medicinal chemists seeking to design more effective drugs with improved pharmacokinetic profiles.
One of the most intriguing aspects of Undecanoic acid, 11-chloro- is its application in the synthesis of lipid-based drug delivery systems. The medium-chain length of undecanoic acid derivatives makes them suitable for formulating nanoparticles and micelles that can enhance drug solubility and target specificity. These formulations have shown promise in delivering hydrophobic drugs across biological barriers, such as the blood-brain barrier, thereby improving therapeutic efficacy.
Moreover, Undecanoic acid, 11-chloro- has been investigated for its role in chemical biology as a tool compound for studying fatty acid metabolism. Researchers have utilized this compound to probe the mechanisms underlying lipid signaling pathways, which are critical for processes such as energy homeostasis and cell proliferation. The chloro substitution allows for selective labeling and tracking of metabolic intermediates, providing valuable insights into cellular biochemistry.
The synthetic chemistry of Undecanoic acid, 11-chloro- has also seen significant advancements. Modern methodologies have enabled the efficient preparation of this compound through catalytic processes that minimize byproduct formation. These innovations have not only improved yield but also reduced environmental impact, aligning with the growing emphasis on sustainable chemical practices. The development of greener synthetic routes has been a key focus in industrial applications where cost-effectiveness and ecological responsibility are paramount.
In conclusion, Undecanoic acid, 11-chloro- (CAS No. 1860-44-2) represents a versatile compound with broad implications in pharmaceutical research and chemical synthesis. Its unique structural features and functional properties make it an invaluable tool for developing new drugs and understanding complex biological processes. As research continues to uncover new applications for this compound, its significance in advancing both academic science and industrial innovation is likely to grow even further.
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